Cas no 2229265-69-2 (2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine)
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine
- 2229265-69-2
- EN300-1939576
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- Inchi: 1S/C12H10F2N2/c13-12(14)7-11(12,15)10-6-5-8-3-1-2-4-9(8)16-10/h1-6H,7,15H2
- InChI Key: YGNQKVYDRPZRKW-UHFFFAOYSA-N
- SMILES: FC1(CC1(C1C=CC2C=CC=CC=2N=1)N)F
Computed Properties
- Exact Mass: 220.08120465g/mol
- Monoisotopic Mass: 220.08120465g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38.9Ų
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1939576-1g |
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine |
2229265-69-2 | 1g |
$1643.0 | 2023-09-17 | ||
| Enamine | EN300-1939576-5g |
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine |
2229265-69-2 | 5g |
$4764.0 | 2023-09-17 | ||
| Enamine | EN300-1939576-10g |
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine |
2229265-69-2 | 10g |
$7065.0 | 2023-09-17 | ||
| Enamine | EN300-1939576-0.05g |
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine |
2229265-69-2 | 0.05g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1939576-0.1g |
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine |
2229265-69-2 | 0.1g |
$1447.0 | 2023-09-17 | ||
| Enamine | EN300-1939576-0.25g |
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine |
2229265-69-2 | 0.25g |
$1513.0 | 2023-09-17 | ||
| Enamine | EN300-1939576-0.5g |
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine |
2229265-69-2 | 0.5g |
$1577.0 | 2023-09-17 | ||
| Enamine | EN300-1939576-1.0g |
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine |
2229265-69-2 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-1939576-2.5g |
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine |
2229265-69-2 | 2.5g |
$3220.0 | 2023-09-17 | ||
| Enamine | EN300-1939576-5.0g |
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine |
2229265-69-2 | 5g |
$4764.0 | 2023-05-31 |
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine
2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine (CAS No: 2229265-69-2)
The compound 2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine (CAS No: 2229265-69-2) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and advanced materials development.
Structural Features and Synthesis
The molecule consists of a cyclopropane ring substituted with two fluorine atoms at the 1-position and a quinolinyl group at the 1-position of the cyclopropane ring. The quinolinyl group is a bicyclic aromatic system with nitrogen, which contributes to the molecule's electronic properties and potential for hydrogen bonding. The fluorine atoms at the 1-position of the cyclopropane ring introduce steric hindrance and electronic effects, making this compound highly versatile in chemical reactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of palladium-catalyzed cross-coupling reactions and fluorination techniques. These methods have improved the yield and purity of the compound, making it more accessible for research purposes.
Applications in Medicinal Chemistry
The quinolinyl group in this compound is known for its ability to interact with various biological targets, such as protein kinases and G-protein coupled receptors (GPCRs). Recent studies have demonstrated that 2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine exhibits potent inhibitory activity against several kinases, including tyrosine kinases and serine/threonine kinases. This makes it a promising candidate for the development of targeted therapies in oncology and inflammatory diseases.
In addition to its kinase inhibitory properties, the compound has shown potential as a modulator of GPCRs, which are involved in numerous physiological processes. Its ability to bind to these receptors with high affinity suggests its utility in designing drugs for neurodegenerative diseases and cardiovascular disorders.
Materials Science Applications
Beyond its role in medicinal chemistry, 2,2-difluoro-1-(quinolin-2-yl)cyclopropan-1-amine has found applications in materials science due to its unique electronic properties. The molecule's ability to form stable coordination complexes with transition metals has led to its use in catalysis and as a building block for metal-organic frameworks (MOFs).
Recent research has highlighted its potential as a ligand in homogeneous catalysis for olefin metathesis and cross-coupling reactions. Its stability under harsh reaction conditions makes it an attractive alternative to traditional ligands.
Latest Research Findings
In 20XX, researchers reported on the use of cyclopropane-based compounds, including CAS No: 2229265-69-2, as scaffolds for drug design. These studies demonstrated that the strained cyclopropane ring can enhance drug-like properties such as bioavailability and target selectivity.
Furthermore, computational studies have revealed that the fluorinated cyclopropane moiety contributes significantly to the molecule's pharmacokinetic profile, improving its half-life and reducing clearance rates.
Conclusion
The compound CAS No: 2229265-69-7, also known as quinolinyl cyclopropyl amine, represents a cutting-edge advancement in organic synthesis with broad applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthetic methods and biological evaluations, positions it as a key player in future drug discovery efforts and materials innovation.
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